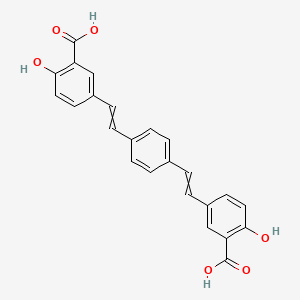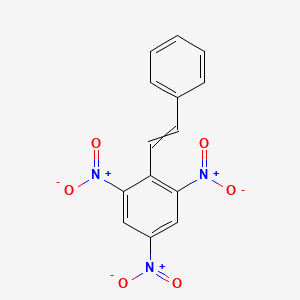
13-oxotriacontanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-oxotriacontanoic Acid is a long-chain fatty acid with the molecular formula C30H58O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-oxotriacontanoic Acid typically involves the oxidation of triacontanoic acid. This process can be achieved using various oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetone, and the temperature is maintained at a moderate level to ensure the selective oxidation of the terminal carbon atom .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography and recrystallization are also employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
13-oxotriacontanoic Acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of shorter-chain fatty acids and other oxidation products.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming 13-hydroxytriacontanoic Acid.
Substitution: The ketone group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in solvents like dichloromethane or acetone.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Grignard reagents or organolithium compounds in anhydrous conditions.
Major Products Formed
Oxidation: Shorter-chain fatty acids and other oxidation products.
Reduction: 13-hydroxytriacontanoic Acid.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
13-oxotriacontanoic Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its role in cell membrane structure and function, as well as its potential effects on cellular metabolism.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and cosmetics.
Mechanism of Action
The mechanism of action of 13-oxotriacontanoic Acid involves its interaction with cellular membranes and enzymes. It can modulate membrane fluidity and permeability, affecting various cellular processes. Additionally, it can interact with specific enzymes involved in fatty acid metabolism, influencing metabolic pathways and cellular energy production .
Comparison with Similar Compounds
Similar Compounds
11-oxotriacontanoic Acid: Similar in structure but with the ketone group at the 11th position.
13-oxotetracosanoic Acid: A shorter-chain analog with similar chemical properties.
13-oxooctadecanoic Acid: Another shorter-chain analog with distinct biological activities
Uniqueness
13-oxotriacontanoic Acid is unique due to its long carbon chain and specific positioning of the ketone group, which imparts distinct chemical and biological properties. Its rarity and specialized applications make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
96338-27-1 |
|---|---|
Molecular Formula |
C30H58O3 |
Molecular Weight |
466.8 g/mol |
IUPAC Name |
13-oxotriacontanoic acid |
InChI |
InChI=1S/C30H58O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-23-26-29(31)27-24-21-18-15-13-16-19-22-25-28-30(32)33/h2-28H2,1H3,(H,32,33) |
InChI Key |
SAHQPNBMNILGOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)CCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Diethyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11939486.png)


![N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B11939498.png)

![3-[(4-Ethoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11939501.png)
![Methyl 4-(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B11939503.png)





